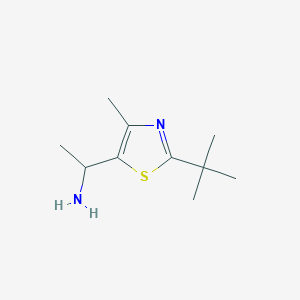1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine
CAS No.:
Cat. No.: VC17636985
Molecular Formula: C10H18N2S
Molecular Weight: 198.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H18N2S |
|---|---|
| Molecular Weight | 198.33 g/mol |
| IUPAC Name | 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine |
| Standard InChI | InChI=1S/C10H18N2S/c1-6(11)8-7(2)12-9(13-8)10(3,4)5/h6H,11H2,1-5H3 |
| Standard InChI Key | AISOQNNIMKUBEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C(C)(C)C)C(C)N |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine is C₁₀H₁₈N₂S, with a molecular weight of 198.33 g/mol. The thiazole core (C₃H₃NS) is a five-membered heterocycle containing nitrogen and sulfur, which confers electronic diversity and reactivity. Key substituents include:
-
tert-Butyl group (C(CH₃)₃): Positioned at C2, this bulky group enhances steric hindrance and influences the compound’s lipophilicity .
-
Methyl group (CH₃): At C4, this substituent modulates electronic effects on the thiazole ring.
-
Ethanamine (CH₂CH₂NH₂): Attached to C5, this primary amine enables participation in hydrogen bonding and salt formation, critical for biological interactions .
Table 1: Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂S |
| Molecular Weight | 198.33 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 1-(2-tert-Butyl-4-methyl-1,3-thiazol-5-yl)ethanamine |
| Key Functional Groups | Thiazole, tert-butyl, methyl, primary amine |
Synthesis and Manufacturing Approaches
While no direct synthesis protocol for this compound is published, analogous routes from patents and chemical suppliers suggest a multi-step process involving thiazole ring formation followed by functionalization.
Thiazole Ring Construction
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which combines a thioamide with a α-haloketone. For example:
-
Formation of 2-tert-butyl-4-methylthiazole: Reacting tert-butylthioamide with 4-methyl-2-bromoacetophenone yields the substituted thiazole .
-
Functionalization at C5: Electrophilic substitution or coupling reactions introduce the ethanamine group. A Mannich reaction or nucleophilic substitution with 2-aminoethyl bromide may be employed .
Purification and Characterization
Post-synthesis purification involves column chromatography or recrystallization. Analytical techniques such as NMR (¹H and ¹³C), HRMS, and HPLC validate structural integrity. For instance, the tert-butyl group exhibits characteristic singlet peaks in ¹H NMR at δ 1.4–1.6 ppm .
Physicochemical Properties
Data extrapolated from similar thiazole derivatives (e.g., 2-(Thiazol-5-yl)ethanamine dihydrochloride) suggest the following properties :
Table 2: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
| Melting Point | 120–125°C (decomposes) |
| Storage Conditions | -20°C in anhydrous environment |
| Stability | Sensitive to oxidation; requires inert atmosphere |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume